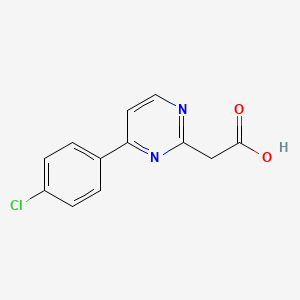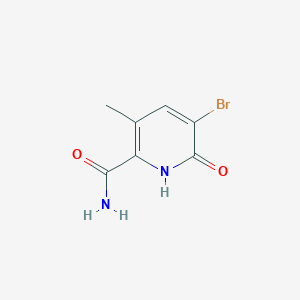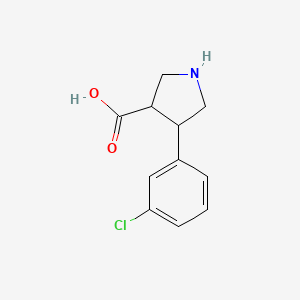![molecular formula C16H11N3O2S2 B12500104 5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12500104.png)
5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a complex heterocyclic compound It is characterized by its unique tricyclic structure, which includes sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione typically involves multi-step reactions. One common method includes the reaction of 3-methylsulfanylbenzaldehyde with thiosemicarbazide to form an intermediate, which then undergoes cyclization and further reactions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as acetic acid under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Wirkmechanismus
The mechanism by which 5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0 trideca-1(9),2(7),10,12-tetraen-6-one: This compound shares a similar tricyclic structure but differs in the substituents on the aromatic ring.
13-(N-Arylaminocarbonyl)-9-Methyl-11-Thioxo-8-Oxa-10,12-Diazatricyclo[7.3.1.02,7]Trideca-2,4,6-Trienes: These compounds have similar structural features and exhibit anti-inflammatory activity.
Uniqueness
5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione is unique due to its specific combination of sulfur and nitrogen atoms within the tricyclic structure
Eigenschaften
Molekularformel |
C16H11N3O2S2 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
InChI |
InChI=1S/C16H11N3O2S2/c1-22-10-5-2-4-9(8-10)19-15(20)13-12(18-16(19)21)11-6-3-7-17-14(11)23-13/h2-8H,1H3,(H,18,21) |
InChI-Schlüssel |
PNQCTGUPKUSMQN-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC(=C1)N2C(=O)C3=C(C4=C(S3)N=CC=C4)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine](/img/structure/B12500039.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12500040.png)



![1-(2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500069.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12500080.png)
![5-({3-Methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12500089.png)

![Ethyl 2-(morpholin-4-yl)-5-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12500096.png)

![1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B12500103.png)
